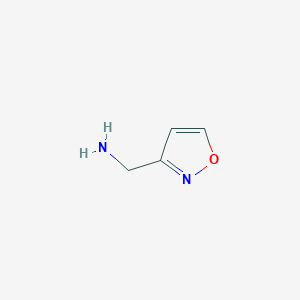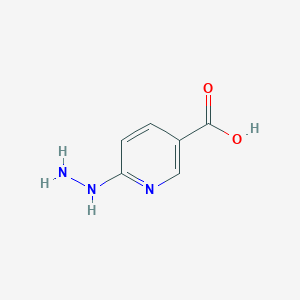
azido-PAPA-APEC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.
准备方法
The synthesis of 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine involves multiple steps, typically starting with the preparation of the azidophenyl intermediate. This intermediate is then coupled with various amine and carboxamide groups under controlled conditions to form the final product. Industrial production methods often utilize automated synthesizers and high-throughput screening to ensure purity and yield .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
科学研究应用
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:
Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.
Biology: Helps in mapping protein structures and understanding cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用机制
The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .
相似化合物的比较
Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:
- 2-[2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine
- 2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine These compounds share structural similarities but differ in their functional groups and specific applications .
属性
CAS 编号 |
129932-69-0 |
|---|---|
分子式 |
C33H40N12O6 |
分子量 |
700.7 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI 键 |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
手性 SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
规范 SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Key on ui other cas no. |
129932-69-0 |
同义词 |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)


![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)



![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)


![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)


